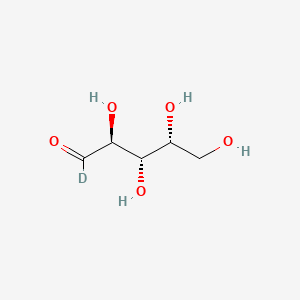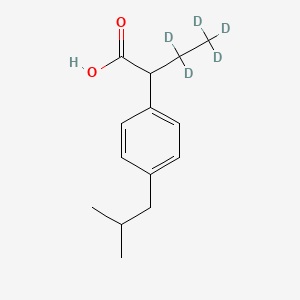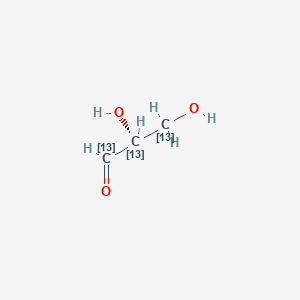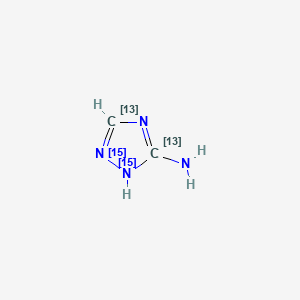
D-Lyxose-1-C-d
説明
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . D-Lyxose occurs only rarely in nature, for example, as a component of bacterial glycolipids .
Synthesis Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . This thermophilic lyxose isomerase is stabilized by a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface .
Chemical Reactions Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .
Physical And Chemical Properties Analysis
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose .
科学的研究の応用
Production of Functional Sugars : D-Lyxose isomerases are crucial for producing functional sugars like D-mannose and D-ribose, widely used in the food, cosmetics, and pharmaceutical industries due to their health benefits (Huang et al., 2018).
Biochemical Characterization : Studies have characterized novel D-Lyxose isomerases from various microorganisms, revealing their potential for industrial applications due to properties like thermostability and high substrate specificity (Cho et al., 2006).
Biotransformation Processes : Research has focused on efficient biotransformation processes using D-Lyxose isomerases for producing D-mannose, a sugar with a prebiotic effect and potential medical applications (Yu et al., 2016).
Enzymatic Production of Rare Sugars : D-Lyxose isomerases are used for the enzymatic production of rare sugars, offering advantages over traditional plant extraction and chemical synthesis methods (Wu et al., 2020).
Industrial Applications : Research has explored the potential of D-Lyxose isomerases for industrial-scale production of sugars like D-mannose, emphasizing their catalytic efficiencies and stability under various conditions (Zhang et al., 2019).
Structural Analysis : Studies on D-Lyxose isomerases include structural analysis, active site identification, and understanding their catalytic mechanisms, contributing to the development of more efficient enzymes for sugar production (De Rose et al., 2021).
作用機序
Target of Action
The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .
Mode of Action
D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .
Biochemical Pathways
The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.
Pharmacokinetics
The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .
Result of Action
The action of this compound via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of this compound can be influenced by temperature and solvent conditions.
将来の方向性
Functional sugars like D-Lyxose have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries . Enzymatic methods of creating functional sugars, characterized by high specificity, moderate reaction conditions, and sustainability, are favored . D-Lyxose isomerase has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
生化学分析
Biochemical Properties
D-Lyxose-1-C-d plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose. This enzyme is highly specific for this compound, showing minimal activity towards other substrates . The interaction between this compound and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar into its isomeric form. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-lyxose isomerase, where it undergoes isomerization to form D-xylulose. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the specificity and efficiency of the reaction . Additionally, this compound may inhibit or activate other enzymes involved in carbohydrate metabolism, leading to alterations in metabolic flux and gene expression.
特性
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)





![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)